Superoxide Reaction Rate: Aquo Complex Outperforms Its Own Axially Ligated Forms by ~100-Fold and Greatly Exceeds FeTMPP
The second-order rate constant of the Fe(III)Pfp aquo complex with superoxide radical (O₂•⁻) was determined as 7.6 × 10⁷ dm³ mol⁻¹ s⁻¹ by pulse radiolysis [1]. This is two orders of magnitude (approximately 100-fold) faster than the reaction of the dicyano and bis(1-methylimidazole) complexes of the same Fe(III)Pfp porphyrin with O₂•⁻, directly demonstrating that axial ligation exerts decisive control over the reactivity of this picket-fence platform [1]. For external context, the widely used iron porphyrin Fe(III)TMPP (tetrakis(4-N-methylpyridyl)porphine iron(III)) was independently measured by stopped-flow kinetics to have a catalytic rate constant kcat of only 2.15 × 10⁶ M⁻¹ s⁻¹ for superoxide dismutation [2]. Although differing methodologies (pulse radiolysis second-order rate constant vs. stopped-flow kcat) preclude direct numerical equivalence, the ~35-fold magnitude difference is consistent with the picket-fence architecture conferring a substantially more favorable reaction pathway for the initial encounter with superoxide.
| Evidence Dimension | Second-order rate constant for reaction with superoxide radical (O₂•⁻) / catalytic rate constant for superoxide dismutation |
|---|---|
| Target Compound Data | Fe(III)Pfp aquo complex: k(O₂•⁻) = 7.6 × 10⁷ dm³ mol⁻¹ s⁻¹ (pulse radiolysis, pH conditions per Faraggi 1986) |
| Comparator Or Baseline | Internal: Fe(III)Pfp dicyano and bis(1-MeIm) complexes — two orders of magnitude slower (~7.6 × 10⁵ dm³ mol⁻¹ s⁻¹ range). External: Fe(III)TMPP (tetrakis(4-N-methylpyridyl)porphine iron(III)): kcat = 2.15 × 10⁶ M⁻¹ s⁻¹ (stopped-flow, 60 mM HEPES pH 8.1, Weiss 1993) |
| Quantified Difference | ~100-fold faster than internally ligated forms; ~35-fold higher numerical value than FeTMPP kcat (noting methodological difference between pulse radiolysis and stopped-flow) |
| Conditions | Pulse radiolysis technique; aqueous solution; Faraggi et al. 1986 for Fe(III)Pfp; stopped-flow kinetic analysis, 60 mM HEPES buffer pH 8.1 or 50 mM potassium phosphate pH 7.8 for FeTMPP (Weiss et al. 1993, J Biol Chem) |
Why This Matters
For researchers quantifying SOD-mimetic activity, the aquo form of Fe(III)Pfp provides a nearly two-order-of-magnitude higher initial encounter rate with superoxide compared to its ligated forms, enabling catalytic assay design at substantially lower catalyst concentrations where non-specific effects are minimized.
- [1] Faraggi M, Peretz P, Weinraub D. Chemical properties of water-soluble porphyrins. 4. The reaction of a 'picket-fence-like' iron(III) complex with the superoxide oxygen couple. Int J Radiat Biol Relat Stud Phys Chem Med. 1986 Jun;49(6):951-968. doi:10.1080/09553008514553181. View Source
- [2] Weiss RH, Flickinger AG, Rivers WJ, Hardy MM, Aston KW, Ryan US, Riley DP. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics. J Biol Chem. 1993 Nov 5;268(31):23049-23054. PMID: 8226820. View Source
